

An In-depth Technical Guide to IMB-808 and BLU-808

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Compound of Interest		
Compound Name:	IMB-808	
Cat. No.:	B1671743	Get Quote

Disclaimer: The identifier "**IMB-808**" has been associated with at least two distinct molecular entities in scientific literature and clinical development. This guide addresses the two most prominent compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: IMB-808 - A Selective Liver X Receptor (LXR) Agonist

1.1. Core Function and Mechanism of Action

IMB-808 is identified as a potent, dual agonist for both Liver X Receptor alpha (LXR α) and Liver X Receptor beta (LXR β).[1] LXRs are nuclear receptors that function as cholesterol sensors, playing a critical role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism.[1] Upon activation by an agonist like **IMB-808**, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

The key function of **IMB-808** is to promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[1] It achieves this by upregulating the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).[1] A distinguishing feature of **IMB-808** is its characterization as a partial and selective LXR agonist.[1] Unlike full LXR agonists such as T0901317, **IMB-808** does not significantly induce the expression of genes associated with lipogenesis, for instance, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), in liver cells. This selectivity suggests a reduced risk of side effects like hepatic steatosis (fatty liver) and



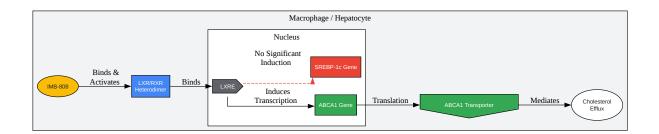
hypertriglyceridemia, which have hampered the clinical development of other LXR agonists. The differential activity is attributed to a distinct pattern of coregulator recruitment to the LXR ligand-binding domain compared to full agonists.

1.2. Quantitative Data

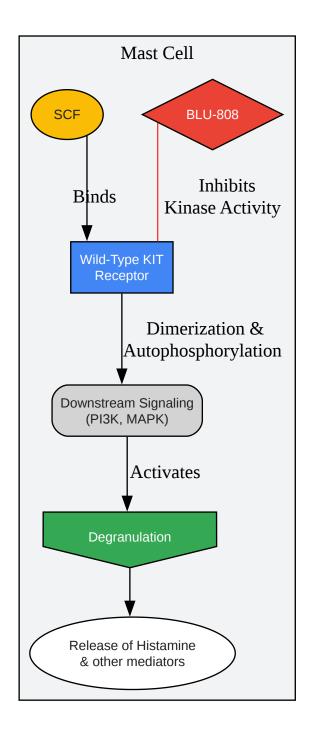
Parameter	Target/Assay	Value	Cell Line	Source
Agonist Activity	Dual LXRα/β Agonist	Potent	Multiple	
Cholesterol Efflux	Promotion of efflux	Remarkable	RAW264.7, THP- 1	_
Lipid Accumulation	Reduction	Significant	RAW264.7, THP- 1	
Lipogenic Gene Expression	SREBP-1c	No significant increase	HepG2	_

1.3. Signaling Pathway Diagram

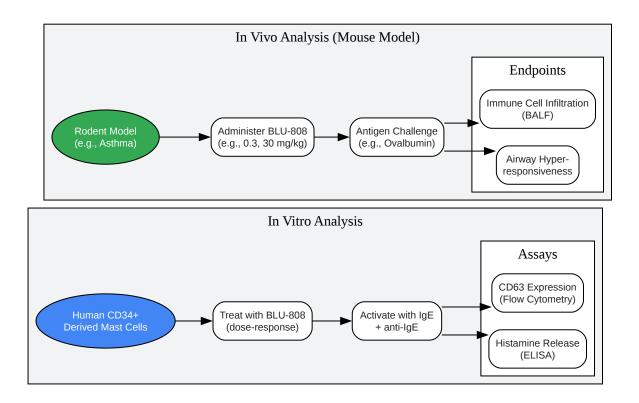












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References

- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
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